molecular formula C8H6BrClN2 B12467362 6-Bromo-3-chloro-8-methylimidazo[1,2-a]pyridine

6-Bromo-3-chloro-8-methylimidazo[1,2-a]pyridine

Cat. No.: B12467362
M. Wt: 245.50 g/mol
InChI Key: PYUBCVTVTAZBSD-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with bromine, chlorine, and methyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-8-methylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with α-haloketones, followed by cyclization. The reaction conditions typically include the use of a base such as potassium carbonate or sodium hydride, and the reaction is carried out in a solvent like dimethylformamide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like palladium on carbon or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an N-oxide.

Scientific Research Applications

6-Bromo-3-chloro-8-methylimidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride
  • 2-Ethyl-6-chloroimidazo[1,2-a]pyridine

Uniqueness

6-Bromo-3-chloro-8-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

6-bromo-3-chloro-8-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6BrClN2/c1-5-2-6(9)4-12-7(10)3-11-8(5)12/h2-4H,1H3

InChI Key

PYUBCVTVTAZBSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC=C2Cl)Br

Origin of Product

United States

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